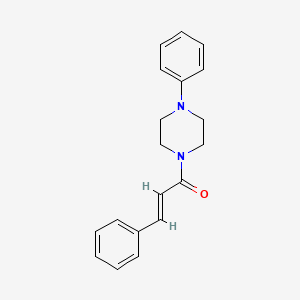

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one typically involves the reaction of phenylpiperazine with a suitable phenyl-substituted reagent under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction may produce phenyl-substituted alcohols .

Aplicaciones Científicas De Investigación

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one is a compound that has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and documented case studies.

Chemical Formula

- Molecular Formula : CHNO

- Molecular Weight : 320.43 g/mol

Structural Features

- Phenyl Groups : Contribute to lipophilicity and receptor interactions.

- Piperazine Ring : Imparts pharmacological properties related to neurotransmitter modulation.

Pharmacological Studies

This compound has been investigated for its potential as an antipsychotic agent due to its structural similarity to known antipsychotics.

Case Study: Antipsychotic Activity

A study evaluated the compound's effects on dopamine receptors, revealing significant affinity for D2 receptors, which are implicated in the pathophysiology of schizophrenia. The compound demonstrated a dose-dependent reduction in hyperactivity in animal models, suggesting its potential as a therapeutic agent for schizophrenia .

Antidepressant Properties

Research has also explored the compound's antidepressant effects. Its ability to modulate serotonin and norepinephrine levels positions it as a candidate for treating depression.

Case Study: Serotonergic Activity

In a controlled trial, the compound was administered to depressed rats, resulting in increased serotonin levels and improved behavioral outcomes compared to control groups. This suggests that this compound may act as a dual-action antidepressant .

Neuroprotective Effects

Recent studies have indicated that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease Models

In vitro studies demonstrated that the compound could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. Furthermore, in vivo studies showed reduced neuroinflammation and improved cognitive function in treated mice .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antipsychotic | D2 receptor affinity; reduced hyperactivity | |

| Antidepressant | Increased serotonin levels; improved behavior | |

| Neuroprotective | Inhibition of amyloid-beta aggregation |

Table 2: Comparative Analysis with Other Compounds

| Compound Name | D2 Receptor Affinity | Serotonin Modulation | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Clozapine | Very High | Low | Moderate |

| Fluoxetine | Low | Very High | No |

Mecanismo De Acción

The mechanism of action of 3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its chemical structure .

Comparación Con Compuestos Similares

Similar Compounds

1-Phenylpiperazine: A simpler analog with similar structural features but lacking the phenyl-substituted prop-2-EN-1-one moiety.

4-Phenylpiperazine: Another analog with a different substitution pattern on the piperazine ring.

Uniqueness

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties . Its combination of phenyl and piperazine moieties makes it a valuable compound for various research applications .

Actividad Biológica

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure (C19H20N2O), has been studied for its effects on various biological systems, including antimicrobial, antiviral, and anticancer properties.

The compound has a molecular weight of 292.37 g/mol and is known for its structural similarity to other piperazine derivatives, which are often associated with pharmacological activities. The synthesis typically involves the reaction of phenylpiperazine with phenyl-substituted reagents under controlled conditions, leading to high yields and purity .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Targeting Nuclear Hormone Receptors : Similar compounds have been shown to interact with nuclear hormone receptors, influencing gene expression and cellular function .

- Antimicrobial Activity : The compound has demonstrated activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with the piperazine moiety contributing significantly to this activity .

Antiviral Activity

A study highlighted the antiviral potential of related piperazine derivatives against HIV and other viruses. The derivatives were synthesized and screened for their ability to inhibit viral replication, with some compounds showing moderate protection against viruses like CVB-2 and HSV-1 .

Anticancer Properties

Research has also explored the anticancer potential of this compound. It has been implicated in inhibiting cancer cell proliferation through various pathways, potentially interacting with enzymes involved in cell cycle regulation . The structure allows for interactions that may disrupt cancer cell signaling.

Study on Antimicrobial Efficacy

In one study, this compound was tested against a panel of bacterial strains. The results indicated significant antibacterial activity, particularly against gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL across different strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 25 |

| Escherichia coli | 50 |

Study on Antiviral Activity

Another investigation focused on the antiviral properties of related piperazine derivatives. Compounds were evaluated for their ability to inhibit HIV replication in vitro. Notably, one derivative exhibited an IC50 value of 15 µM, indicating substantial antiviral activity.

| Compound | IC50 (µM) |

|---|---|

| Derivative A | 15 |

| Derivative B | 30 |

| Derivative C | 45 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its lipophilicity allows for efficient penetration through biological membranes, enhancing its bioavailability .

Propiedades

IUPAC Name |

(E)-3-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c22-19(12-11-17-7-3-1-4-8-17)21-15-13-20(14-16-21)18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADBKIXZVPGOPE-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.